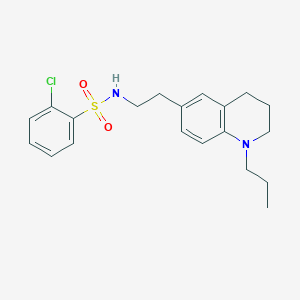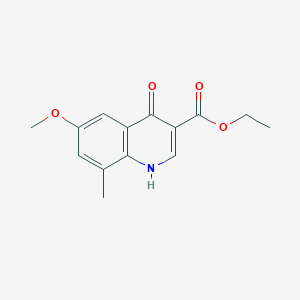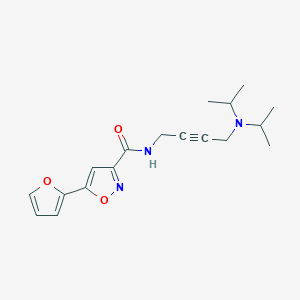![molecular formula C14H18N2O3 B2897847 N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 2396580-31-5](/img/structure/B2897847.png)
N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide, commonly known as HMPA, is a compound that has gained significant attention in scientific research due to its unique properties. HMPA is a morpholine derivative that has been synthesized and studied extensively in laboratories. This compound has shown promising results in various research applications and has the potential to be used in many future studies.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide derivatives have been synthesized and evaluated for their potential medicinal properties. For example, compounds synthesized by modifying the structure of ibuprofen to include morpholine and other active hydrogen-containing compounds have demonstrated potent anti-inflammatory activity in preclinical models. This highlights the molecule's utility in drug design and discovery efforts aimed at developing new anti-inflammatory agents (Rajasekaran, Sivakumar, & Jayakar, 1999).
Biochemical and Pharmacological Investigations
Further chemical modifications of morpholine derivatives have led to the discovery of compounds with a variety of biological activities, including sympathomimetic, analgesic, antioxidant, anti-inflammatory, and anti-dyslipidemic properties. This diverse range of activities suggests the potential for morpholine derivatives in treating a wide array of conditions, from pain management to cardiovascular diseases (Rekka & Kourounakis, 2010).
Synthetic Methodologies
The morpholine moiety has also found applications in synthetic chemistry, serving as a building block in various organic transformations. For instance, morpholine derivatives have been utilized in the synthesis of α-hydroxyallenes and diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones, demonstrating the versatility of morpholine-containing compounds in organic synthesis and the generation of novel chemical entities (Lerouge, 1984); (Liu, Zhang, Sun, & Yan, 2014).
Drug Delivery Research
Additionally, morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) have been synthesized and evaluated for topical drug delivery. This research suggests the potential of morpholine derivatives in enhancing the solubility, lipophilicity, and overall pharmacokinetic profile of drugs, thereby improving their therapeutic efficacy and patient compliance (Rautio et al., 2000).
Mechanism of Action
Target of Action
The primary target of N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide is Integrin alpha-L . Integrin alpha-L is a receptor for ICAM1, ICAM2, ICAM3, and ICAM4, and plays a crucial role in a variety of immune phenomena including leukocyte-endothelial cell interaction and cytotoxic T-cell mediated responses .
Mode of Action
It is known that the compound interacts with its target, integrin alpha-l, and potentially modulates its function
Result of Action
Given its target, it is likely that the compound modulates immune responses, potentially influencing leukocyte-endothelial cell interaction and cytotoxic T-cell mediated responses
properties
IUPAC Name |
N-[3-(hydroxymethyl)-4-morpholin-4-ylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-14(18)15-12-3-4-13(11(9-12)10-17)16-5-7-19-8-6-16/h2-4,9,17H,1,5-8,10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJUTBXBQOPQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Chloro-4-(difluoromethyl)phenyl]methanamine](/img/structure/B2897767.png)
![N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2897769.png)

![3-Phenyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2897772.png)
![1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2897774.png)



![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2897784.png)
![3-(prop-2-en-1-yl)-2-(prop-2-yn-1-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2897785.png)

